2-Methylpropanimidamide hydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-Methylpropanimidamide hydrochloride are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for experimental purposes
Mode of Action
As a chemical compound used in early discovery research, its interaction with its targets and the resulting changes are subjects of ongoing investigation .
Biochemical Pathways
Given the early stage of research into this compound, the specific pathways and their downstream effects are yet to be determined .
Result of Action
As this compound is in the early stages of research, the specific molecular and cellular effects are subjects of ongoing investigation .
Biochemical Analysis
Biochemical Properties
2-Methylpropanimidamide hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or inducing conformational changes in the enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular mechanisms are crucial for understanding the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term effects observed in in vitro or in vivo studies include potential alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target areas . These processes ensure that the compound reaches its site of action effectively.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropanimidamide hydrochloride typically involves the reaction of ethyl isobutyrimidate hydrochloride with ammonia in ethanol . The general procedure includes the following steps:
- Dry hydrogen chloride is added to an ice-cooled solution of nitrile and ethanol.
- The solution is stirred for two days at room temperature.
- Ammonia in absolute ethanol is added to the formed imido acid ethyl ester solution.
- The reaction mixture is stirred for 5 hours, and the precipitated ammonium chloride is filtered off.
- The clear solution is stored in a closed flask .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above, with a focus on optimizing yield and purity. The use of large-scale reactors and controlled reaction conditions ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines .
Scientific Research Applications
2-Methylpropanimidamide hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methylpropanimidamide hydrochloride include:
- 3-Methoxypropanimidamide hydrochloride
- 4-Methylpentanimidamide hydrochloride
- 2-Methoxyethanimidamide hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
2-methylpropanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c1-3(2)4(5)6;/h3H,1-2H3,(H3,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXLCWNPSOUPPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381915 | |
Record name | 2-methylpropanimidamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22007-68-7 | |
Record name | 22007-68-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methylpropanimidamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpropanimidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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